3-Azetidinyl 4-(2-methoxyethyl)phenyl ether is a compound characterized by its unique azetidine structure combined with a methoxyethyl phenyl ether moiety. Its molecular formula is C₁₂H₁₇NO₂, and it is recognized for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity. The compound has been documented under various identifiers, including the CAS number 1220027-76-8 and the MDL number MFCD13559901 .
This compound falls under the category of azetidine derivatives, which are cyclic amines known for their diverse biological activities. Azetidines are particularly noted for their roles in drug development and medicinal chemistry. The specific classification of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether places it within the realm of ether compounds, which are characterized by an oxygen atom connected to two alkyl or aryl groups.
The synthesis of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether can be approached through various methodologies involving the formation of the azetidine ring followed by etherification. One effective method includes:
This synthetic route emphasizes a multi-step process that is typical for compounds with complex structures.
The molecular structure of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether features a four-membered azetidine ring attached to a phenyl group that is further substituted with a methoxyethyl group. The structural representation can be visualized as follows:
The compound's structural data, including bond lengths and angles, can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its three-dimensional conformation.
3-Azetidinyl 4-(2-methoxyethyl)phenyl ether can undergo various chemical reactions typical for ethers and azetidines:
These reactions highlight the compound's reactivity profile, making it suitable for further chemical transformations in synthetic applications.
Further pharmacological studies would be necessary to elucidate specific mechanisms related to this compound.
3-Azetidinyl 4-(2-methoxyethyl)phenyl ether exhibits several notable physical and chemical properties:
The compound is classified as an irritant, indicating that safety precautions should be taken when handling it .
3-Azetidinyl 4-(2-methoxyethyl)phenyl ether has potential applications in various fields:
Research into this compound could lead to significant advancements in pharmaceutical development and synthetic methodologies.
The development of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether originates from strategic efforts to overcome limitations of earlier α4β2 nicotinic acetylcholine receptor (nAChR) ligands. Initial cyclopropane-containing compounds, such as those derived from sazetidine-A analogs, were designed to replace metabolically labile acetylene bonds with rigid cyclopropane rings. This substitution aimed to enhance metabolic stability while preserving spatial orientation critical for receptor interaction. Cyclopropane’s three-membered ring enforces a specific dihedral angle between the pyridine and azetidine pharmacophores, reducing conformational entropy and improving binding precision. Studies demonstrated that chiral cyclopropane derivatives achieved sub-nanomolar binding affinity (Ki = 0.1 nM for α4β2 nAChRs) and >1,000-fold selectivity over α3β4 and α7 subtypes, addressing off-target effects seen in non-selective agents like varenicline [4].
Table 1: Binding Affinities of Cyclopropane-Containing Ligands
Compound | α4β2 Ki (nM) | α3β4 Ki (nM) | Selectivity Ratio (α4β2:α3β4) |
---|---|---|---|
(1S,2R)-Cyclopropane analog | 0.1 | >100 | >1,000 |
(1R,2S)-Diastereomer | 0.7 | >100 | >140 |
Varenicline | 0.24 | 21 | 87.5 |
Key structural insights include:
3-Azetidinyl 4-(2-methoxyethyl)phenyl ether directly evolved from sazetidine-A, a potent α4β2 partial agonist. Sazetidine-A’s pharmacophore comprises:
Replacement of sazetidine-A’s acetylene with a methoxyethylphenyl ether spacer aimed to emulate its U-shaped topology while mitigating metabolic risks. Acetylene oxidation generates reactive oxirenes, causing toxicity; the ether linker eliminates this liability [1] [4]. Functionally, this mimicry preserves sazetidine-A’s "silent desensitization" profile—where compounds desensitize α4β2 nAChRs with minimal activation—crucial for sustaining antidepressant effects without receptor overstimulation [5].
Table 2: Pharmacophore Comparison of Key α4β2 Ligands
Pharmacophore Element | Sazetidine-A | Cyclopropane Ligand | 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether |
---|---|---|---|
Head Group | 3-Pyridyl | 3-Pyridyl | Phenyl |
Spacer | Acetylene | Cyclopropane | Methoxyethylphenyl ether |
Tail Group | Azetidine | Azetidine | Azetidine |
Functional Profile | Partial agonist/Desensitizer | Partial agonist | Partial agonist (predicted) |
The azetidine-ether hybridization in 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether serves dual purposes:
Hybridization strategies were validated via functional assays:
Table 3: Impact of Azetidine-Ether Modifications on Ligand Properties
Modification | α4β2 Ki (nM) | Metabolic Stability (t1/2, min) | Selectivity (α4β2:α3β4) |
---|---|---|---|
Hydroxyl side chain | 0.7 | 15 | >500 |
Methoxyethyl side chain | 0.9 | >60 | >500 |
Fluoromethyl side chain | 0.8 | 45 | >500 |
Azetidine deletion | >100 | N/A | N/A |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2